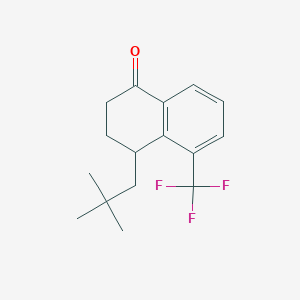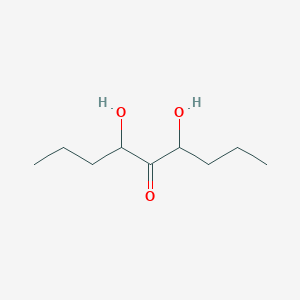![molecular formula C12H9N5O3S B12609430 6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646509-64-0](/img/structure/B12609430.png)
6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2-ニトロフェニル)メチルスルファニル]-9H-プリン-2-オールは、分子式がC12H9N5O3Sである化学化合物です。これは、生化学において重要なヘテロ環式芳香族有機化合物であるプリンの誘導体です。この化合物は、ニトロフェニル基とメチルスルファニル基がプリン環に結合したユニークな構造で知られています。
準備方法
合成経路と反応条件
6-[(2-ニトロフェニル)メチルスルファニル]-9H-プリン-2-オールの合成は、通常、水酸化ナトリウムなどの塩基の存在下で、2-ニトロベンジルクロリドを6-メルカプトプリンと反応させることで行われます。反応は、ジメチルホルムアミド(DMF)などの有機溶媒中、高温で行われます。生成物は、再結晶やカラムクロマトグラフィーなどの手法を用いて精製されます。
工業生産方法
この化合物の工業生産は、同様の合成経路を大規模で行う場合がありますが、連続フロー反応器や自動システムを使用することで、生産プロセスの効率と収率を向上させることができます。さらに、工業的方法では、最終生成物の純度を確保するために、高速液体クロマトグラフィー(HPLC)などの高度な精製技術が採用されることもあります。
化学反応の分析
反応の種類
6-[(2-ニトロフェニル)メチルスルファニル]-9H-プリン-2-オールは、次のようなさまざまな化学反応を起こします。
酸化: ニトロフェニル基は酸化されて対応するニトロ誘導体を形成します。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。
置換: メチルスルファニル基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 一般的な還元剤には、炭素上のパラジウム(Pd/C)を触媒とした水素ガス(H2)または水素化ホウ素ナトリウム(NaBH4)があります。
置換: 求核置換反応では、水素化ナトリウム(NaH)やtert-ブトキシカリウム(KOtBu)などの試薬が頻繁に使用されます。
生成される主な生成物
酸化: ニトロ誘導体の生成。
還元: アミノ誘導体の生成。
置換: 使用された求核試薬に応じて、さまざまな置換プリン誘導体の生成。
科学研究への応用
6-[(2-ニトロフェニル)メチルスルファニル]-9H-プリン-2-オールは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: DNAやタンパク質などの生体高分子との潜在的な相互作用について研究されています。
医学: 抗がん作用や抗ウイルス作用など、潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
6-[(2-ニトロフェニル)メチルスルファニル]-9H-プリン-2-オールの作用機序は、特定の分子標的との相互作用に関与します。ニトロフェニル基は電子移動反応に関与することができ、一方プリン環は核酸やタンパク質と相互作用することができます。これらの相互作用は、さまざまな生化学経路を調節し、化合物の観察された効果につながります。
類似化合物の比較
類似化合物
- 9-ベンジル-6-[(2-ニトロフェニル)メチルスルファニル]プリン-2-アミン
- メチル (2-ニトロフェニル)スルファン
独自性
6-[(2-ニトロフェニル)メチルスルファニル]-9H-プリン-2-オールは、官能基の特定の組み合わせとプリンベースの構造によって独自です
類似化合物との比較
Similar Compounds
- 9-benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine
- Methyl (2-nitrophenyl)sulfane
Uniqueness
6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol is unique due to its specific combination of functional groups and its purine-based structure
特性
CAS番号 |
646509-64-0 |
|---|---|
分子式 |
C12H9N5O3S |
分子量 |
303.30 g/mol |
IUPAC名 |
6-[(2-nitrophenyl)methylsulfanyl]-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C12H9N5O3S/c18-12-15-10-9(13-6-14-10)11(16-12)21-5-7-3-1-2-4-8(7)17(19)20/h1-4,6H,5H2,(H2,13,14,15,16,18) |
InChIキー |
NNGAUHSOFDHKAV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CSC2=NC(=O)NC3=C2NC=N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-tert-Butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609348.png)

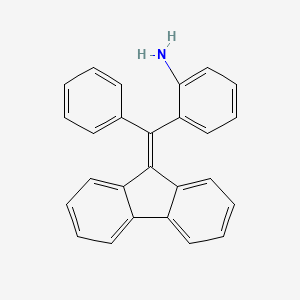
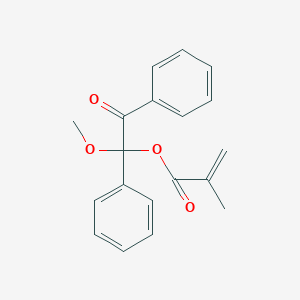

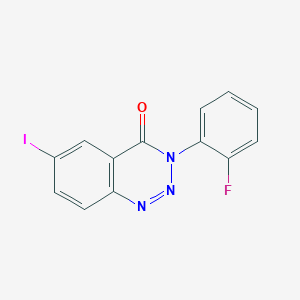
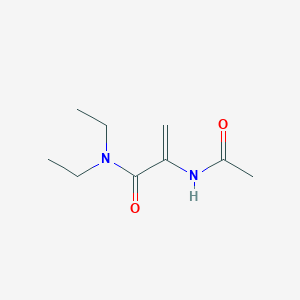
![(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12609383.png)
![Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate](/img/structure/B12609396.png)
![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)
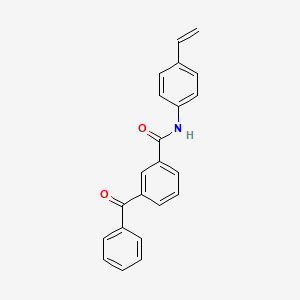
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B12609411.png)
